molecular formula C9H14N2O3 B6042669 3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanenitrile

3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanenitrile

Cat. No. B6042669
M. Wt: 198.22 g/mol
InChI Key: IZPZGKNZIWYSSJ-UHFFFAOYSA-N
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Description

3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanenitrile, also known as HTOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HTOP is a synthetic compound that was first synthesized in the 1980s. Since then, researchers have been studying its properties and potential uses in various fields.

Mechanism of Action

The exact mechanism of action of 3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanenitrile is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation, tumor growth, and viral replication. 3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanenitrile has also been shown to modulate the immune system and reduce oxidative stress, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanenitrile has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to inhibit the activity of NF-kappaB, a transcription factor that plays a key role in inflammation. 3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanenitrile has also been shown to induce apoptosis in tumor cells and to inhibit the replication of certain viruses, such as HIV and hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanenitrile in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities and with a high degree of purity. 3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanenitrile is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using 3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanenitrile in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its therapeutic effects.

Future Directions

There are several future directions for research on 3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanenitrile. One area of interest is the development of 3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanenitrile-based therapies for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the potential use of 3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanenitrile as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, researchers are exploring the use of 3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanenitrile as a potential treatment for diabetes and other metabolic disorders. Overall, the potential therapeutic applications of 3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanenitrile make it an exciting area of research with many promising avenues for future exploration.

Synthesis Methods

3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanenitrile can be synthesized through a multistep process starting from commercially available precursors. The synthesis involves the reaction of 2-methyl-2-nitrosopropane with ethyl chloroformate to form the intermediate compound, which is further reacted with hydroxylamine to form the final product, 3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanenitrile.

Scientific Research Applications

3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanenitrile has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties. 3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanenitrile has also been shown to have potential as a neuroprotective agent and as a treatment for diabetes.

properties

IUPAC Name

3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-8(2)9(3,13)11(6-4-5-10)7(12)14-8/h13H,4,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPZGKNZIWYSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C(=O)O1)CCC#N)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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